Tetrakis(4-pyridylvinylphenyl)ethylene
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Overview
Description
Tetrakis(4-pyridylvinylphenyl)ethylene is a complex organic compound with the molecular formula C54H40N4 and a molecular weight of 744.92 g/mol This compound is characterized by its unique structure, which includes four pyridylvinylphenyl groups attached to an ethylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(4-pyridylvinylphenyl)ethylene typically involves multiple steps. One common method includes the reaction of 4-bromopyridine with a suitable vinylphenyl precursor under palladium-catalyzed coupling conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(4-pyridylvinylphenyl)ethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridyl groups in the compound can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridylvinylphenyl ketones, while reduction can produce pyridylvinylphenyl alcohols .
Scientific Research Applications
Tetrakis(4-pyridylvinylphenyl)ethylene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of Tetrakis(4-pyridylvinylphenyl)ethylene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, its pyridyl groups can interact with metal ions, forming coordination complexes that exhibit distinct chemical and physical properties .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(4-carboxyphenyl)ethylene: Similar structure but with carboxyl groups instead of pyridyl groups.
Tetrakis(4-hydroxyphenyl)ethylene: Contains hydroxy groups instead of pyridyl groups.
Tetrakis(4-aminophenyl)ethylene: Features amino groups in place of pyridyl groups.
Uniqueness
Tetrakis(4-pyridylvinylphenyl)ethylene is unique due to its pyridyl groups, which enhance its ability to form coordination complexes with metal ions. This property makes it particularly valuable in the fields of coordination chemistry and materials science .
Properties
Molecular Formula |
C54H40N4 |
---|---|
Molecular Weight |
744.9 g/mol |
IUPAC Name |
4-[2-[4-[1,2,2-tris[4-(2-pyridin-4-ylethenyl)phenyl]ethenyl]phenyl]ethenyl]pyridine |
InChI |
InChI=1S/C54H40N4/c1(5-45-25-33-55-34-26-45)41-9-17-49(18-10-41)53(50-19-11-42(12-20-50)2-6-46-27-35-56-36-28-46)54(51-21-13-43(14-22-51)3-7-47-29-37-57-38-30-47)52-23-15-44(16-24-52)4-8-48-31-39-58-40-32-48/h1-40H |
InChI Key |
WYNIUFKJYDMONC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)C(=C(C3=CC=C(C=C3)C=CC4=CC=NC=C4)C5=CC=C(C=C5)C=CC6=CC=NC=C6)C7=CC=C(C=C7)C=CC8=CC=NC=C8 |
Origin of Product |
United States |
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